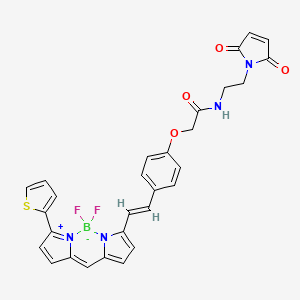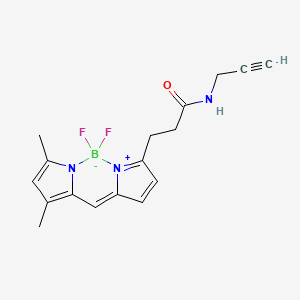
BG48
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BG48 is a novel probe of chemo-optical modulation of epigenetically regulated transcription (COMET). It enables high-resolution, optical control of epigenetic mechanisms and photochromically inhibits human histone deacetylases using visible light.
Wissenschaftliche Forschungsanwendungen
Behavioral Genetic Study of Mental Toughness and Personality
- The study by Horsburgh et al. (2009) is the first behavioral genetic investigation of mental toughness, as measured by the MT48 questionnaire, and its relationship with the Big-5 personality factors. It revealed that individual differences in mental toughness and personality were largely due to genetic and nonshared environmental factors (Horsburgh, Schermer, Veselka, & Vernon, 2009).
Study on ABCG2 Transporter and Antibiotics
- Janvilisri et al. (2005) explored the role of Arginine-482 in the human breast cancer resistance protein (ABCG2), which is crucial in drug transport and resistance. The study showed that Arg482 is not essential for the transport of certain antibiotics, primary bile acids, and unconjugated sterols (Janvilisri, Shahi, Venter, Balakrishnan, & van Veen, 2005).
ABCG2/BCRP Multidrug Transporter Model
- László, Sarkadi, & Hegedűs (2016) provided a structural model of the ABCG2 homodimer based on molecular dynamics simulations. This model helps in understanding drug distribution and toxicity, especially in the context of cancer chemotherapy resistance or gout (László, Sarkadi, & Hegedűs, 2016).
Experimental Behavioral Genetics
- Burt, Plaisance, & Hambrick (2018) discussed the potential of experimental behavioral genetics in understanding human behavior and improving outcomes. They proposed a framework for this new field and its implications for scientific inquiry and philosophical discussions (Burt, Plaisance, & Hambrick, 2018).
Co-Array Programming Model for Blue Gene/L
- Eleftheriou, Chatterjee, & Moreira (2002) discussed a C++ implementation of the Co-Array programming model for Blue Gene/L, a large-scale scientific computing platform. This implementation aids in programming challenges and enhances performance (Eleftheriou, Chatterjee, & Moreira, 2002).
Peptide Aptamer to Antagonize BCL-6 Function
- Chattopadhyay et al. (2006) described the development of a peptide aptamer, Apt48, that specifically binds to BCL-6 POZ and influences its function, which is essential in preventing the differentiation of proliferating B cells. This has implications in lymphoma and high-grade breast cancer (Chattopadhyay, Tate, Beswick, Wagner, & Ferrigno, 2006).
Osteoinductive Effects of Bioactive Glass Nanoparticles
- Tavakolizadeh et al. (2017) investigated the osteoinductive capacity of different compositions of bioactive glass nanoparticles, showing their potential in bone tissue engineering applications (Tavakolizadeh, Ahmadian, Fathi, Doostmohammadi, Seyedjafari, & Ardeshirylajimi, 2017).
Bioactive Glasses in Soft Tissue Regeneration
- Miguez-Pacheco, Hench, & Boccaccini (2015) explored the application of bioactive glasses (BGs) in soft tissue regeneration and wound healing, highlighting their biochemical reactions and potential beyond hard tissue applications (Miguez-Pacheco, Hench, & Boccaccini, 2015).
Therapeutic Inorganic Ions in Bioactive Glasses for Bone Formation
- Hoppe, Mouriño, & Boccaccini (2013) reviewed the latest developments in bioactive glasses enhanced with specific metallic ions, focusing on their impact on osteogenesis, angiogenesis, and potential new applications in nerve regeneration and cancer treatment (Hoppe, Mouriño, & Boccaccini, 2013).
PROTAC-induced BTK Degradation for B-cell Malignancies
- Sun et al. (2018) reported on PROTAC-induced degradation of BTK as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies, providing a new therapeutic strategy (Sun, Zhao, Ding, Gao, Wu, Yang, Zhao, Hwang, Song, Liu, & Rao, 2018).
Apolipoprotein B48 in Diabetic Patients with ESRD
- Hayashi et al. (2008) found that the plasma apoB48 level is remarkably elevated in patients with both diabetic and non-diabetic end-stage renal disease (ESRD), which could be linked to dyslipidemia induced by diabetic nephropathy and ESRD (Hayashi, Hirano, Taira, Tokuno, Mori, Koba, & Adachi, 2008).
Macrophage Receptor for Apolipoprotein B48
- Brown et al. (2000) cloned a human macrophage receptor that binds to apolipoprotein B48, highlighting its role in lipid transport and its potential involvement in atherosclerosis (Brown, Ramprasad, Umeda, Tanaka, Kobayashi, Watanabe, Shimoyamada, Kuo, Li, Song, Bradley, & Gianturco, 2000).
Resistance to Nucleoside Reverse Transcriptase Inhibitors by BCRP
- Wang et al. (2004) demonstrated that wild-type BCRP conferred cellular resistance to nucleoside reverse transcriptase inhibitors, suggesting its role in resistance to HIV-1 treatments (Wang, Nitanda, Shi, Okamoto, Furukawa, Sugimoto, Akiyama, & Baba, 2004).
Eigenschaften
CAS-Nummer |
1628784-53-1 |
|---|---|
Produktname |
BG48 |
Molekularformel |
C25H23N5OS |
Molekulargewicht |
441.55 |
IUPAC-Name |
N-(2-Amino-5-(thiophen-2-yl)phenyl)-4-((4-(dimethylamino)phenyl)diazenyl)-benzamide |
InChI |
InChI=1S/C25H23N5OS/c1-30(2)21-12-10-20(11-13-21)29-28-19-8-5-17(6-9-19)25(31)27-23-16-18(7-14-22(23)26)24-4-3-15-32-24/h3-16H,26H2,1-2H3,(H,27,31)/b29-28+ |
InChI-Schlüssel |
PFZYTOFOTMHYQS-ZQHSETAFSA-N |
SMILES |
O=C(NC1=CC(C2=CC=CS2)=CC=C1N)C3=CC=C(/N=N/C4=CC=C(N(C)C)C=C4)C=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BG48; BG-48; BG 48; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)





